N-2-biphenylyl-5-methyl-3-phenyl-4-isoxazolecarboxamide
Overview
Description
N-2-biphenylyl-5-methyl-3-phenyl-4-isoxazolecarboxamide is a compound belonging to the isoxazole family, which is known for its diverse biological activities and therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-2-biphenylyl-5-methyl-3-phenyl-4-isoxazolecarboxamide typically involves the coupling reaction of aniline derivatives with isoxazole-carboxylic acid. The reaction is carried out in the presence of reagents such as dimethylaminopyridine (DMAP) and N’-ethyl carbodiimide hydrochloride (EDC) in a solvent like dichloromethane (DCM) . The reaction conditions are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, ensuring that the reaction conditions are controlled to maintain consistency and quality of the product.
Chemical Reactions Analysis
Types of Reactions
N-2-biphenylyl-5-methyl-3-phenyl-4-isoxazolecarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents can be used to remove oxygen or add hydrogen atoms to the compound.
Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents to ensure the reaction proceeds efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a variety of functionalized isoxazole derivatives.
Scientific Research Applications
N-2-biphenylyl-5-methyl-3-phenyl-4-isoxazolecarboxamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: Studied for its interactions with biological macromolecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of N-2-biphenylyl-5-methyl-3-phenyl-4-isoxazolecarboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. This can lead to the inhibition of cancer cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole: A highly selective COX-1 inhibitor with potential therapeutic applications in cancer and neuro-inflammatory diseases.
5-(methyl)-3-phenyl-1,2-isoxazole-4-carboxylic acid: Another isoxazole derivative with notable biological activities.
Uniqueness
N-2-biphenylyl-5-methyl-3-phenyl-4-isoxazolecarboxamide stands out due to its unique structure, which combines biphenyl and isoxazole moieties. This structural combination imparts distinct biological activities and enhances its potential as a therapeutic agent, particularly in the field of oncology.
Properties
IUPAC Name |
5-methyl-3-phenyl-N-(2-phenylphenyl)-1,2-oxazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O2/c1-16-21(22(25-27-16)18-12-6-3-7-13-18)23(26)24-20-15-9-8-14-19(20)17-10-4-2-5-11-17/h2-15H,1H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNFJKIKVZWKIDL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC=CC=C3C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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